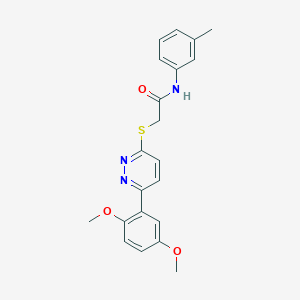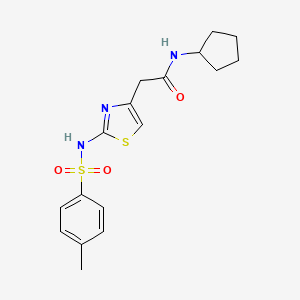![molecular formula C21H20N2O2 B2761239 2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946224-57-3](/img/structure/B2761239.png)
2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of isoxazole derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the synthesis and evaluation of derivatives with long alkyl side chains, including acetamide, isoxazolidine, and isoxazoline derivatives, as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel against corrosion in acidic and oil mediums, highlighting their potential as protective agents in various industrial applications (Yıldırım & Cetin, 2008).
Antitumor Activity
Another area of application involves the synthesis of new derivatives bearing different heterocyclic rings to evaluate their potential antitumor activity. Some compounds have demonstrated considerable anticancer activity against various cancer cell lines, suggesting their use in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Quantum Mechanical Studies and Photovoltaic Efficiency
Derivatives have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate good light harvesting efficiency and free energy of electron injection, positioning these compounds as candidates for photovoltaic applications (Mary et al., 2020).
Synthesis and Characterization of Nanocatalysts
There has been significant interest in the synthesis of modafinil and its derivatives, starting with benzhydrol and thioglycolic acid. Novel heterogeneous chiral catalysts have been developed and characterized, showing great promise in the synthesis of these compounds with very good yield, opening pathways for the development of new drugs and materials (Taghizadeh, 2017).
Optoelectronic Properties and Nonlinear Optical Behaviors
The synthesis of novel malononitrile-modified acene derivatives has been explored for their optoelectronic properties and third-order nonlinear optical behaviors. These compounds exhibit strong blue light emission in diluted solutions and have shown promising optical nonlinear performance, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Zhai et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anticancer properties, suggesting potential targets within cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to induce cell cycle arrest in the g2/m phase in breast cancer cells . This suggests that 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide may interact with its targets to disrupt normal cell cycle progression, leading to the death of cancer cells.
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been found to exhibit potent cytotoxicity in both benign and metastatic breast cancer cells . This suggests that the compound may have a similar effect.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEOPMWOYFOJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)



![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)


![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
